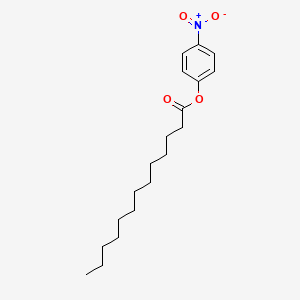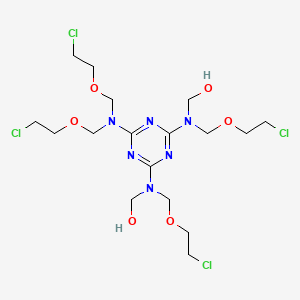![molecular formula C11H10AsN3O5 B14441223 {4-[2-(2,3-Dioxo-2,3-dihydropyridin-4-yl)hydrazinyl]phenyl}arsonic acid CAS No. 79461-51-1](/img/structure/B14441223.png)
{4-[2-(2,3-Dioxo-2,3-dihydropyridin-4-yl)hydrazinyl]phenyl}arsonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{4-[2-(2,3-Dioxo-2,3-dihydropyridin-4-yl)hydrazinyl]phenyl}arsonic acid is a chemical compound that features a unique combination of a dihydropyridinyl group and an arsonic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {4-[2-(2,3-Dioxo-2,3-dihydropyridin-4-yl)hydrazinyl]phenyl}arsonic acid typically involves a multi-step process The initial step often includes the preparation of the dihydropyridinyl intermediate, which is then reacted with hydrazine derivatives to form the hydrazinyl group
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve scalability.
化学反応の分析
Types of Reactions
{4-[2-(2,3-Dioxo-2,3-dihydropyridin-4-yl)hydrazinyl]phenyl}arsonic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to lower oxidation state forms.
Substitution: The arsonic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsonic acid derivatives with additional oxygen atoms, while reduction could produce simpler arsonic acid compounds.
科学的研究の応用
Chemistry
In chemistry, {4-[2-(2,3-Dioxo-2,3-dihydropyridin-4-yl)hydrazinyl]phenyl}arsonic acid is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has been studied for its potential as an anti-inflammatory and analgesic agent. Its ability to interact with biological targets makes it a candidate for drug development and therapeutic applications.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
作用機序
The mechanism of action of {4-[2-(2,3-Dioxo-2,3-dihydropyridin-4-yl)hydrazinyl]phenyl}arsonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in its action include inhibition of inflammatory mediators and modulation of pain signaling pathways.
類似化合物との比較
Similar Compounds
Similar compounds to {4-[2-(2,3-Dioxo-2,3-dihydropyridin-4-yl)hydrazinyl]phenyl}arsonic acid include other arsonic acid derivatives and dihydropyridinyl compounds. Examples include:
- 4-Aminophenylarsonic acid
- Dihydropyridine derivatives
Uniqueness
What sets this compound apart is its combination of the dihydropyridinyl and arsonic acid groups. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
79461-51-1 |
|---|---|
分子式 |
C11H10AsN3O5 |
分子量 |
339.14 g/mol |
IUPAC名 |
[4-[(3-hydroxy-2-oxo-1H-pyridin-4-yl)diazenyl]phenyl]arsonic acid |
InChI |
InChI=1S/C11H10AsN3O5/c16-10-9(5-6-13-11(10)17)15-14-8-3-1-7(2-4-8)12(18,19)20/h1-6,16H,(H,13,17)(H2,18,19,20) |
InChIキー |
RJLYLXIKUZODOT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N=NC2=C(C(=O)NC=C2)O)[As](=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


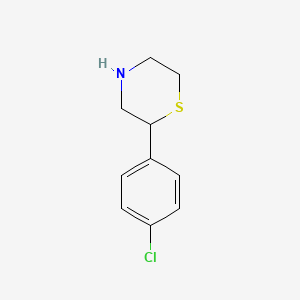
![(2R)-2-[(2-Hydroxyethyl)amino]butan-1-ol](/img/structure/B14441147.png)
![N-{[Fluoro(dimethyl)silyl]oxy}-1,1,1-trimethylsilanamine](/img/structure/B14441153.png)
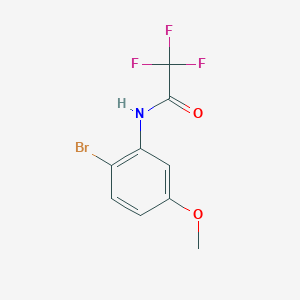
![1-[(4-Hydroxyphenyl)methyl]aziridine-2-carbonitrile](/img/structure/B14441166.png)
![tert-Butyl(phenyl)[3-(trimethylstannyl)propyl]phosphane](/img/structure/B14441171.png)
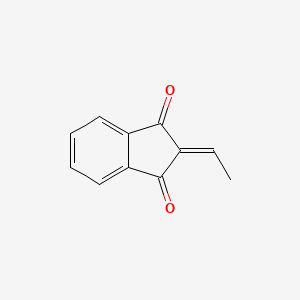

![2-{[(2,6-Dichlorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14441189.png)
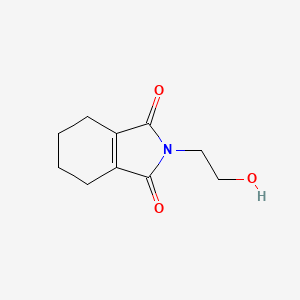
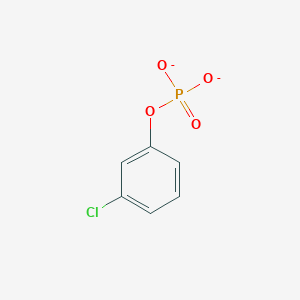
![N-[(Benzyloxy)carbonyl]-L-alanyl-N-naphthalen-2-yl-L-prolinamide](/img/structure/B14441205.png)
